![molecular formula C21H26N2O B2945698 3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol CAS No. 431978-39-1](/img/structure/B2945698.png)
3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is a benzimidazole derivative that has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol is not yet fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain.
Biochemical and Physiological Effects:
3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol in lab experiments is its high potency and selectivity. It exhibits potent anti-inflammatory and analgesic activities at low concentrations, making it an ideal candidate for various in vitro and in vivo studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on 3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol. One of the most promising areas of research is the development of new drugs based on this compound for the treatment of various diseases. Another potential direction is the investigation of its effects on other enzymes and receptors in the body, which could lead to the discovery of new pharmacological targets. Additionally, more studies are needed to understand the exact mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol is a promising compound that has shown great potential in various fields of scientific research. Its high potency, selectivity, and anti-inflammatory and analgesic activities make it an ideal candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential side effects, and to explore its potential applications in other areas of research.
Méthodes De Synthèse
The synthesis of 3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol can be achieved using various methods. One of the most common methods involves the reaction of 1-(4-tert-butylbenzyl)-1H-benzimidazole with 3-bromopropan-1-ol in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired product with a high yield.
Applications De Recherche Scientifique
3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol has been extensively used in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
3-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-21(2,3)17-12-10-16(11-13-17)15-23-19-8-5-4-7-18(19)22-20(23)9-6-14-24/h4-5,7-8,10-13,24H,6,9,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJAWDDVGDLGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


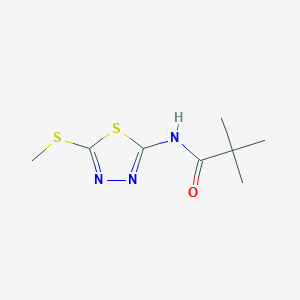
![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2945620.png)
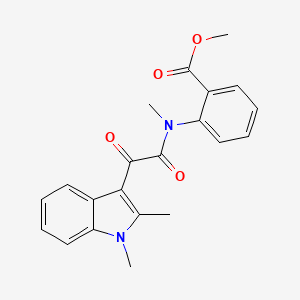
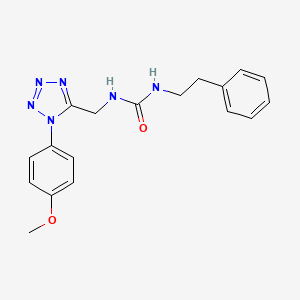
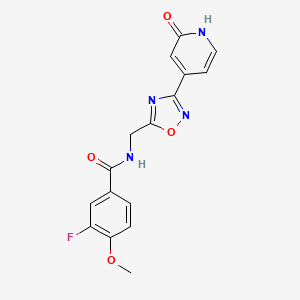
![N-[1-(1,5-Dimethylindol-3-yl)ethyl]but-2-ynamide](/img/structure/B2945624.png)
![2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}-4-chlorophenol](/img/structure/B2945625.png)
![tert-butyl 2-amino-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2945627.png)
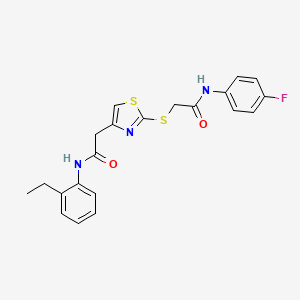
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2945634.png)
![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2945636.png)
![N-{4-[(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2945637.png)
![1-(3-methoxyphenyl)-4-(1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2945638.png)